Methyl 2-Bromo-3,6-dichlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-Bromo-3,6-dichlorobenzoate is an organic compound with the molecular formula C8H5BrCl2O2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 2, 3, and 6 on the benzene ring are substituted with bromine, chlorine, and chlorine atoms, respectively. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-Bromo-3,6-dichlorobenzoate can be synthesized through several methods. One common method involves the bromination of methyl 3,6-dichlorobenzoate. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-Bromo-3,6-dichlorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form the corresponding methyl 3,6-dichlorobenzoate.
Oxidation Reactions: Oxidation can lead to the formation of more complex derivatives.
Common Reagents and Conditions
Substitution: Typical reagents include sodium amide (NaNH2) or potassium thiolate (KSR) in polar solvents.
Reduction: Common reducing agents are lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Major Products
Substitution: Products include various substituted benzoates depending on the nucleophile used.
Reduction: The major product is methyl 3,6-dichlorobenzoate.
Oxidation: Products can include carboxylic acids or other oxidized derivatives.
Scientific Research Applications
Methyl 2-Bromo-3,6-dichlorobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-Bromo-3,6-dichlorobenzoate involves its interaction with specific molecular targets. The bromine and chlorine atoms on the benzene ring can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The exact pathways and targets depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-Bromo-2,6-dichlorobenzoate
- Methyl 4-Bromo-2,3-dichlorobenzoate
- Benzoyl chloride, 3-bromo-6-methoxy-2-methyl-
Uniqueness
Methyl 2-Bromo-3,6-dichlorobenzoate is unique due to its specific substitution pattern on the benzene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C8H5BrCl2O2 |
---|---|
Molecular Weight |
283.93 g/mol |
IUPAC Name |
methyl 2-bromo-3,6-dichlorobenzoate |
InChI |
InChI=1S/C8H5BrCl2O2/c1-13-8(12)6-4(10)2-3-5(11)7(6)9/h2-3H,1H3 |
InChI Key |
WLECHZJRMIACKP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1Br)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.